Cas no 2137680-24-9 (5-bromo-6-(cyclopropylmethyl)-3-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one)

5-Bromo-6-(cyclopropylmethyl)-3-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one is a brominated dihydropyrimidinone derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a cyclopropylmethyl and methoxyethyl substitution, which may enhance metabolic stability and bioavailability. The bromine atom at the 5-position offers a reactive site for further functionalization, making it a versatile intermediate in synthetic organic chemistry. This compound is of interest for the development of enzyme inhibitors or receptor modulators due to its heterocyclic core. Its well-defined molecular architecture allows for precise structure-activity relationship studies, supporting drug discovery efforts. Suitable for controlled laboratory use under standard handling protocols.
5-bromo-6-(cyclopropylmethyl)-3-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one structure
2137680-24-9 structure
商品名:5-bromo-6-(cyclopropylmethyl)-3-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one
CAS番号:2137680-24-9
MF:C11H15BrN2O2
メガワット:287.153002023697
CID:6231996
PubChem ID:165478526

5-bromo-6-(cyclopropylmethyl)-3-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one 化学的及び物理的性質

名前と識別子

    • 5-bromo-6-(cyclopropylmethyl)-3-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one
    • 2137680-24-9
    • EN300-1077626
    • インチ: 1S/C11H15BrN2O2/c1-16-5-4-14-7-13-9(6-8-2-3-8)10(12)11(14)15/h7-8H,2-6H2,1H3
    • InChIKey: VCUOVPZRQVRZRZ-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(N(CCOC)C=NC=1CC1CC1)=O

計算された属性

  • せいみつぶんしりょう: 286.03169g/mol
  • どういたいしつりょう: 286.03169g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 348
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 41.9Ų

5-bromo-6-(cyclopropylmethyl)-3-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1077626-5.0g
5-bromo-6-(cyclopropylmethyl)-3-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one
2137680-24-9
5g
$2732.0 2023-06-10
Enamine
EN300-1077626-1.0g
5-bromo-6-(cyclopropylmethyl)-3-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one
2137680-24-9
1g
$943.0 2023-06-10
Enamine
EN300-1077626-1g
5-bromo-6-(cyclopropylmethyl)-3-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one
2137680-24-9 95%
1g
$943.0 2023-10-28
Enamine
EN300-1077626-10g
5-bromo-6-(cyclopropylmethyl)-3-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one
2137680-24-9 95%
10g
$4052.0 2023-10-28
Enamine
EN300-1077626-0.25g
5-bromo-6-(cyclopropylmethyl)-3-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one
2137680-24-9 95%
0.25g
$867.0 2023-10-28
Enamine
EN300-1077626-0.5g
5-bromo-6-(cyclopropylmethyl)-3-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one
2137680-24-9 95%
0.5g
$905.0 2023-10-28
Enamine
EN300-1077626-2.5g
5-bromo-6-(cyclopropylmethyl)-3-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one
2137680-24-9 95%
2.5g
$1848.0 2023-10-28
Enamine
EN300-1077626-0.1g
5-bromo-6-(cyclopropylmethyl)-3-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one
2137680-24-9 95%
0.1g
$829.0 2023-10-28
Enamine
EN300-1077626-5g
5-bromo-6-(cyclopropylmethyl)-3-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one
2137680-24-9 95%
5g
$2732.0 2023-10-28
Enamine
EN300-1077626-10.0g
5-bromo-6-(cyclopropylmethyl)-3-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one
2137680-24-9
10g
$4052.0 2023-06-10

5-bromo-6-(cyclopropylmethyl)-3-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one 関連文献

5-bromo-6-(cyclopropylmethyl)-3-(2-methoxyethyl)-3,4-dihydropyrimidin-4-oneに関する追加情報

Comprehensive Analysis of 5-bromo-6-(cyclopropylmethyl)-3-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one (CAS No. 2137680-24-9)

The compound 5-bromo-6-(cyclopropylmethyl)-3-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one (CAS No. 2137680-24-9) is a highly specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. With its unique structural features, including a bromine substituent and a cyclopropylmethyl group, this compound exhibits potential applications in drug discovery and material science. Researchers are particularly interested in its role as a building block for novel kinase inhibitors and antiviral agents, aligning with current trends in precision medicine and infectious disease treatment.

In recent years, the demand for pyrimidine derivatives like this compound has surged due to their versatility in medicinal chemistry. The presence of the methoxyethyl moiety enhances solubility, making it a candidate for oral drug formulations—a key focus area for modern pharmacologists. Computational studies suggest that the dihydropyrimidinone core may interact with biological targets such as PARP enzymes or CDK proteins, which are hot topics in cancer therapy research. This aligns with frequent search queries like "pyrimidine-based cancer drugs" or "brominated heterocycles in medicine."

The synthetic pathway for CAS 2137680-24-9 typically involves multi-step reactions including cyclocondensation and halogenation, with yields optimized through microwave-assisted techniques—a green chemistry approach increasingly demanded by industry. Analytical characterization via LC-MS and NMR spectroscopy confirms its high purity (>98%), addressing quality concerns frequently raised in pharmaceutical forums. Stability studies under various pH conditions make it suitable for further prodrug development, answering common researcher questions about compound shelf-life.

From a commercial perspective, this compound falls under the category of high-value fine chemicals, with patent literature indicating its use in proprietary drug candidates. The cyclopropyl group's metabolic stability makes it attractive for CNS drug design, coinciding with growing interest in neurodegenerative disease treatments. Suppliers often highlight its application in high-throughput screening libraries, responding to market needs for diverse bioactive molecules.

Environmental and safety assessments show that 5-bromo-6-(cyclopropylmethyl)-3-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one requires standard laboratory precautions, with no extraordinary hazards reported—an important consideration for EHS-compliant research facilities. Its biodegradation profile is currently under study, reflecting the pharmaceutical industry's emphasis on sustainable chemistry practices.

Future research directions may explore its structure-activity relationships through systematic derivatization, particularly modifying the bromo position for enhanced target selectivity. Such investigations would address recurring questions about halogen's role in drug-receptor interactions. With the rise of AI-assisted drug discovery, this compound's molecular features make it an ideal candidate for machine learning-based property prediction models.

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